N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Biological Activity
N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946279-53-4) is a complex organic compound with potential biological activities. Its unique structure includes an imidazo-triazine core and various substituents that may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula of the compound is C22H23N5O3, with a molecular weight of 405.4 g/mol. The structure features a tetrahydroimidazo ring fused with a p-tolyl group and a carboxamide functional group. These structural elements are crucial for its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
Compound Name | Biological Activity |
---|---|
This compound | Antimicrobial |
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivatives | Antibacterial and antitubercular |
5-(p-Tolyl)-3H-imidazo[2,1-c][1,2]thiazole derivatives | Potential anticancer agents |
These findings suggest that the compound may inhibit the growth of various pathogens and could be explored for therapeutic applications in infectious diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the imidazo-triazine core may interact with specific enzymes or receptors involved in microbial metabolism or cell signaling pathways. Further studies are required to clarify these interactions.
In Vitro Studies
In vitro studies have demonstrated that related compounds can inhibit the activity of enzymes such as tyrosinase and other targets involved in cellular signaling. For example:
- Tyrosinase Inhibition : Compounds structurally related to this compound have shown varying degrees of tyrosinase inhibition. In studies assessing the cytotoxicity of these compounds on B16F10 melanoma cells:
- Compounds were tested at concentrations ranging from 0 to 5 μM.
- Results indicated that certain compounds did not exhibit cytotoxic effects at lower concentrations but showed weak cytotoxicity at higher doses.
Pharmacological Studies
Pharmacological evaluations have suggested potential applications in treating conditions such as cancer due to their ability to inhibit tumor cell proliferation. The presence of the carboxamide group may enhance interactions with biological targets relevant to cancer therapy.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-15-7-9-17(10-8-15)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-12-11-16-5-3-4-6-18(16)30-2/h3-10H,11-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTWFPHQBIKCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.